3-Amino-6-chloro-4-methylpicolinic acid

Descripción general

Descripción

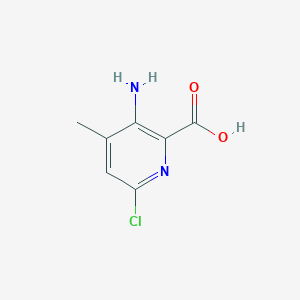

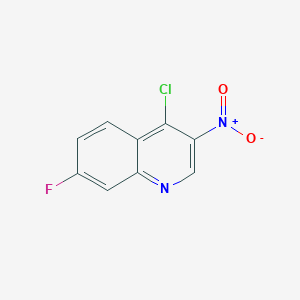

3-Amino-6-chloro-4-methylpicolinic acid is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 3-Amino-6-chloro-4-methylpicolinic acid consists of a pyridine ring substituted with an amino group, a chloro group, and a methyl group . The exact arrangement of these substituents on the pyridine ring gives the compound its unique properties.Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Ammonolysis of 3-Hydroxypicolinic Acids : This study explores the ammonolysis of 3-hydroxypicolinic acids, focusing on the production of 3-amino-6-methylpicolinic acid and related compounds, highlighting the importance of this compound in chemical synthesis (Moore, Kirk, & Newmark, 1979).

Chlorination of α,α'-Aminopicoline : This research details the chlorination process of α,α'-aminopicoline, leading to the formation of chloro-substituted derivatives, including 6-amino-3,5-dichloropicoline-2 (Moshchitskii, Sologub, & Ivashchenko, 1968).

Catalysis and Synthesis

- Efficient Synthesis of Pyrrolo[2,3-d]pyrimidines : This paper discusses a copper/6-methylpicolinic acid catalyzed coupling reaction, demonstrating the utility of related compounds in synthesizing pyrrolo[2,3-d]pyrimidines (Jiang, Sun, Jiang, & Ma, 2015).

Pharmaceutical Synthesis

- Improved Synthesis of Antitumor Drug Sorafenib : This study showcases the synthesis process of the antitumor drug Sorafenib, where intermediates related to methylpicolinic acid are crucial (Yao Jian-wen, 2012).

Luminescent Studies

- Luminescent Studies of Ln(III) Complexes : This research investigates the spectroscopic properties of Ln(III) complexes with 4-amino-6-methylpicolinic acid N-oxide, indicating the role of such compounds in luminescent studies (Lis, Piskuła, Puchalska, & Legendziewicz, 2007).

Complex Formation and Structural Studies

Comparative Equilibrium and Structural Studies of Rhodium Complexes : This paper focuses on complex formation processes involving 6-methylpicolinic acid, demonstrating its use in organometallic chemistry and its relevance in studying metal-ligand interactions (Dömötör et al., 2017).

Nuclear Magnetic Resonance Studies : This study delves into the NMR spectra of 2-substituted picolines and related compounds, providing insights into the structural and electronic properties of these compounds (Bell, Egan, & Bauer, 1965).

Propiedades

IUPAC Name |

3-amino-6-chloro-4-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-3-2-4(8)10-6(5(3)9)7(11)12/h2H,9H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAKKZSHZTWQKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-chloro-4-methylpicolinic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]acetamide](/img/structure/B2433802.png)

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2433803.png)

![2-Chloro-N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]acetamide](/img/structure/B2433806.png)

![3-Bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B2433808.png)

![N-(2-((2-cyanoethyl)thio)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2433809.png)

![4-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide](/img/structure/B2433815.png)

![ethyl 2-(2-tosylacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2433822.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2433824.png)